molecular formula C14H21NO4 B12595055 Dibutyl 1H-pyrrole-3,4-dicarboxylate CAS No. 647025-81-8

Dibutyl 1H-pyrrole-3,4-dicarboxylate

Cat. No.: B12595055
CAS No.: 647025-81-8
M. Wt: 267.32 g/mol
InChI Key: BRLUBOIMOQLBBB-UHFFFAOYSA-N
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Description

Dibutyl 1H-pyrrole-3,4-dicarboxylate is a pyrrole derivative featuring two butyl ester groups at positions 3 and 4 of the heteroaromatic ring. Pyrrole dicarboxylates are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and biological activity . The dibutyl variant’s extended alkyl chains likely enhance lipophilicity compared to shorter-chain esters, influencing solubility and pharmacokinetic profiles.

Properties

CAS No.

647025-81-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

dibutyl 1H-pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C14H21NO4/c1-3-5-7-18-13(16)11-9-15-10-12(11)14(17)19-8-6-4-2/h9-10,15H,3-8H2,1-2H3

InChI Key

BRLUBOIMOQLBBB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CNC=C1C(=O)OCCCC

Origin of Product

United States

Biological Activity

Dibutyl 1H-pyrrole-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound is a pyrrole derivative characterized by two carboxylate groups at the 3 and 4 positions of the pyrrole ring, with butyl groups attached to the nitrogen atom. The structure can be represented as follows:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity against:

  • Escherichia coli : MIC = 0.078 mg/mL
  • Staphylococcus aureus : MIC = 0.156 mg/mL
  • Bacillus subtilis : MIC = 0.039 mg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains, including:

  • Candida albicans : MIC = 0.156 mg/mL
  • Aspergillus niger : MIC = 0.078 mg/mL

The compound's ability to inhibit fungal growth at low concentrations highlights its potential as an antifungal treatment.

Anticancer Activity

Emerging studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators, leading to cell death and reduced proliferation rates.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial metabolism and cancer cell survival. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes critical for cell wall synthesis in bacteria and sterol biosynthesis in fungi.

Case Studies and Research Findings

Several case studies have been documented regarding the use of this compound:

  • Antimicrobial Screening : A systematic screening involving multiple bacterial and fungal strains confirmed the broad-spectrum antimicrobial activity of the compound.
  • Cancer Cell Line Studies : Research involving HeLa and MCF-7 cells showed a dose-dependent response to treatment with this compound, with significant reductions in cell viability observed at concentrations as low as 10 µM.

Data Summary Table

Activity TypeOrganism/Cell TypeMIC (mg/mL)Notes
AntibacterialE. coli0.078Gram-negative
Staphylococcus aureus0.156Gram-positive
Bacillus subtilis0.039Gram-positive
AntifungalCandida albicans0.156
Aspergillus niger0.078
AnticancerHeLa-Induces apoptosis
MCF-7-Reduces proliferation

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Yield (%) Applications References
Dibutyl 1H-pyrrole-3,4-dicarboxylate C₁₄H₂₁NO₄* Butyl esters N/A N/A Hypothesized: Drug delivery, catalysis
Diethyl 1H-pyrrole-3,4-dicarboxylate C₁₀H₁₃NO₄ Ethyl esters 147–149 98 Catalysis, heterocyclic synthesis
Dimethyl 1-benzyl-3,4-dihydroxy-pyrrole C₁₅H₁₅NO₆ Benzyl, hydroxyl groups N/A N/A Supramolecular chemistry
TCCP C₂₀H₃₀N₂O₄ 2-Ethylhexyl esters N/A N/A Anticancer agent

*Hypothetical formula based on structural analogs.

Key Research Findings

  • Synthetic Efficiency: Longer alkyl chains (e.g., butyl) may reduce crystallinity but improve solubility in nonpolar solvents, critical for drug formulation .
  • Biological Activity : Pyrrole dicarboxylates with bulky substituents (e.g., naphthalenyl) show enhanced enantioselectivity in catalysis, while 2-ethylhexyl analogs exhibit anticancer activity .
  • Structural Flexibility : Substitution at N1 (e.g., benzyl, aryl) modulates hydrogen bonding and crystal packing, influencing material properties .

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